Strobilurin E
CAS No.: 126572-77-8
Cat. No.: VC21251301
Molecular Formula: C26H32O7
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126572-77-8 |
|---|---|
| Molecular Formula | C26H32O7 |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
| Standard InChI | InChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1 |
| Standard InChI Key | UKZBFRLDRGPOEJ-JZMZRJBLSA-N |
| Isomeric SMILES | CC(=C[C@H]1O[C@@]2(COC3=C(O2)C=C(C=C3)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)C(O1)(C)C)C |
| SMILES | CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
| Canonical SMILES | CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C |
Introduction
Chemical Structure and Properties
Strobilurin E is a complex organic compound with the molecular formula C26H32O7 and a molecular weight of 456.5 g/mol . The compound's structure is characterized by several key features that contribute to its biological activity.
Structural Characteristics
Strobilurin E contains multiple functional groups arranged in a specific configuration that is essential for its activity. The IUPAC name reflects its complex structure: methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate . This compound features a benzodioxine ring system, a spiro[1,3-dioxolane] moiety, and an unsaturated side chain with specific stereochemistry denoted by the E and Z configurations.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Strobilurin E:
| Property | Value |
|---|---|
| Molecular Formula | C26H32O7 |
| Molecular Weight | 456.5 g/mol |
| CAS Registry Number | 126572-77-8 |
| IUPAC Name | methyl (2E,3Z,5E)-6-[(2R,4S)-5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
| Structure Type | Member of styrenes |
| Stereochemistry | Contains specific E/Z configurations and R/S stereocenters |
| InChIKey | UKZBFRLDRGPOEJ-JZMZRJBLSA-N |
General Structure-Activity Relationship of Strobilurins
Understanding Strobilurin E requires context within the broader strobilurin family and their shared structural elements that contribute to biological activity.
Core Structural Components
All strobilurin compounds, including Strobilurin E, share a common structural framework composed of three essential parts :
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Active group: Typically a methyl (E)-2-(3-methoxy)acrylate moiety which is crucial for biological activity
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Bridge structure: Connects the active group to the side chain
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Side chain: Varies among different strobilurin derivatives and affects specificity and potency
This tripartite structure is fundamental to the fungicidal activity of strobilurins and has been the focus of extensive modification in developing synthetic derivatives .
Structural Evolution
The evolution of strobilurin compounds began with naturally occurring strobilurins like Strobilurin A, first isolated from the fungus Oudemansiella mucida in 1969 . Early research revealed that natural strobilurins had limited agricultural applications due to their optical instability . This led to structural modifications where the unstable polyene moiety was replaced with a more stable benzene ring while retaining the methyl (E)-2-(3-methoxy)acrylate active group .
Strobilurin E represents one of the more complex natural strobilurins, featuring a unique structure that contributes to its high antifungal and cytostatic activities .
Biological Activity
Strobilurin E demonstrates significant biological activities that make it an important compound for both research and practical applications.
Antifungal Properties
Strobilurin E is characterized by high antifungal activity, making it a valuable compound for controlling fungal pathogens . Like other strobilurins, it acts on the respiration process by interrupting electron transport in the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III) . This mechanism of action prevents energy production in target fungi, ultimately leading to their death.
Cytostatic Activity
Beyond its antifungal properties, Strobilurin E exhibits very high cytostatic activity . This property refers to its ability to inhibit cell growth and division, which has implications for potential applications beyond agricultural fungicides, including possible medical applications in cancer research.
Mechanism of Action
The biological activity of Strobilurin E and related compounds stems from their ability to bind to a specific site in the mitochondrial respiratory chain. The following table compares the mechanism of action of Strobilurin E with conventional fungicides:
| Feature | Strobilurin E | Conventional Fungicides |
|---|---|---|
| Target Site | Mitochondrial respiratory chain, cytochrome bc1 complex | Various (cell membrane, cell wall, etc.) |
| Mode of Action | Inhibition of electron transport | Varies by class |
| Resistance Risk | Single-site action increases resistance risk | Varies by mechanism |
| Spectrum of Activity | Broad-spectrum against various fungi | Often more specific |
| Environmental Impact | Generally lower than older fungicides | Often higher environmental persistence |
Applications and Development
The unique properties of Strobilurin E and related compounds have led to various applications, particularly in agriculture.
Synthetic Derivatives
The structure-activity relationship studies of natural strobilurins, including Strobilurin E, have led to the development of commercial fungicides like azoxystrobin, kresoxim-methyl, and picoxystrobin . These compounds retain the essential methyl (E)-2-(3-methoxy)acrylate active group but feature modified side chains and bridge structures to enhance stability, efficacy, and environmental behavior.
Chemical Synthesis and Modifications
The complex structure of Strobilurin E presents challenges for chemical synthesis and has inspired various approaches to create structurally similar compounds with enhanced properties.
Synthesis Approaches
While the search results don't provide specific synthesis methods for Strobilurin E itself, they do mention approaches for strobilurin derivatives. These typically involve:
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Retaining the methyl (E)-2-(3-methoxy)acrylate moiety as the active part
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Replacing unstable natural components with more stable structures
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Modifying the side chain to optimize biological activity and physical properties
Novel Derivatives
Research continues to develop new strobilurin derivatives with modified structures. For example, one study reported the synthesis of strobilurin derivatives with modified 1,3,5-triazine moieties that exhibited antifungal activities against various fungal strains . These modifications represent ongoing efforts to enhance the efficacy and spectrum of activity of strobilurin-based compounds.
Comparison with Other Strobilurins
To better understand Strobilurin E's place within the larger family of strobilurin compounds, it's helpful to compare its properties with both natural and synthetic strobilurins.
Natural Strobilurins
Natural strobilurins include compounds like Strobilurin A, which was the first to be isolated. Strobilurin E stands out among natural strobilurins due to its complex structure and higher reported biological activity .
Synthetic Strobilurins
The following table compares key features of Strobilurin E with some synthetic strobilurin derivatives:
| Compound | Structure Type | Key Structural Features | Main Applications |
|---|---|---|---|
| Strobilurin E | Natural | Complex spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine] structure | Research, inspiration for synthetic compounds |
| Azoxystrobin | Synthetic | Contains a methoxyacrylate group and pyrimidine ring | Commercial fungicide for various crops |
| Kresoxim-methyl | Synthetic | Features a methoxyiminoacetate structure | Commercial fungicide, particularly for cereals |
| Picoxystrobin | Synthetic | Contains a methoxyacrylate group with modified side chain | Broad-spectrum commercial fungicide |
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